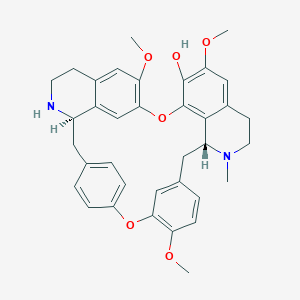

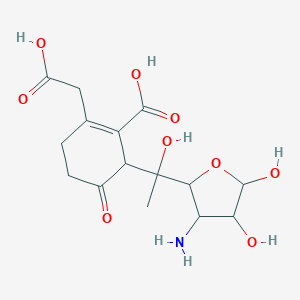

Filicinoside A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

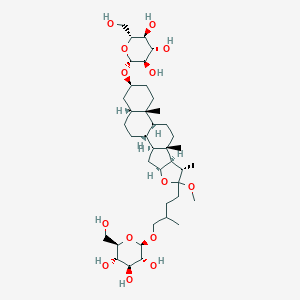

Filicinoside A is a natural compound that is extracted from the fern Dryopteris filix-mas. This compound has gained significant attention in the scientific community due to its potential therapeutic properties. It belongs to the class of compounds known as flavonoids, which are known for their antioxidant and anti-inflammatory properties. Filicinoside A has been found to exhibit a range of biological activities, making it a promising candidate for the development of new drugs.

科学的研究の応用

Clouds and Reproducibility in Scientific Experiments

- Overview : The use of computing techniques in scientific research, especially for in silico experiments, is crucial for data management, analysis, and reproducibility. This approach could be relevant for studying Filicinoside A, especially in computational simulations and data analysis.

- Key Points :

- Importance of reproducibility in scientific experiments.

- Cloud computing as a solution for long-term preservation of simulation programs and data.

- Source : (de Oliveira, Oliveira, & Mattoso, 2017).

Chlorophyll a Fluorescence Induction Kinetics

- Overview : The study of chlorophyll a fluorescence induction (FI) kinetics in leaves, reflecting photosystem II (PSII) performance, could offer insights into the effects of Filicinoside A on plant physiology, if applicable.

- Key Points :

- Modeling FI kinetics to understand PSII.

- Potential for in silico representation and simulation of molecular systems.

- Source : (Zhu et al., 2005).

Interspecies Interactions and Metabolite Production

- Overview : The study of interactions between different microbial species, such as actinomycetes, and their effect on metabolite production could provide a framework for understanding how Filicinoside A might interact with other compounds or organisms.

- Key Points :

- Chemical interactions driving secondary metabolite production.

- The potential of co-culture for discovering new molecules.

- Source : (Traxler et al., 2013).

Expanding Chemical Space through Co-cultivation

- Overview : Co-cultivation of microbes like Streptomyces coelicolor with Aspergillus niger impacts secondary metabolism, which could be relevant for exploring new applications or synergistic effects involving Filicinoside A.

- Key Points :

- Co-cultivation affecting secondary metabolism.

- Discovery of novel natural products through microbial interaction.

- Source : (Wu et al., 2015).

In Silico Techniques in Drug Development

- Overview : The use of in silico techniques in drug development, as applied in pharmaceutical companies, could be instrumental in the research and development of applications for Filicinoside A.

- Key Points :

- Application of cheminformatics and chemical informatics.

- In silico methods predicting drug release and formulations.

- Source : (Ndibewu & Ngobeni, 2013).

特性

CAS番号 |

156857-59-9 |

|---|---|

製品名 |

Filicinoside A |

分子式 |

C40H68O14 |

分子量 |

773 g/mol |

IUPAC名 |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[4-[(1R,2S,4S,7S,8R,9S,12S,13S,16S,18R)-6-methoxy-7,9,13-trimethyl-16-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C40H68O14/c1-19(18-50-36-34(47)32(45)30(43)27(16-41)52-36)8-13-40(49-5)20(2)29-26(54-40)15-25-23-7-6-21-14-22(9-11-38(21,3)24(23)10-12-39(25,29)4)51-37-35(48)33(46)31(44)28(17-42)53-37/h19-37,41-48H,6-18H2,1-5H3/t19?,20-,21+,22-,23+,24-,25-,26-,27+,28+,29-,30+,31+,32-,33-,34+,35+,36+,37+,38-,39-,40?/m0/s1 |

InChIキー |

JOLRNAYMVQBIMR-PLYJIFKSSA-N |

異性体SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)OC1(CCC(C)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)OC |

SMILES |

CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)O)C)C)OC1(CCC(C)COC7C(C(C(C(O7)CO)O)O)O)OC |

正規SMILES |

CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)O)C)C)OC1(CCC(C)COC7C(C(C(C(O7)CO)O)O)O)OC |

同義語 |

3-O-beta-D-glucopyranosyl-26-O-beta-D-glucopyranosyl-22-alpha-methoxy-5beta-furostan-3beta,26-diol filicinoside A |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

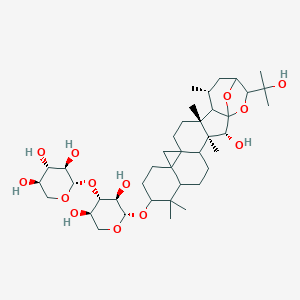

![(8R,9S,11R,13R,15S,16S)-5-Methyl-12-methylidene-7-[2-[[(5R,6R,18R,19S)-5-methyl-7-oxa-10-azaheptacyclo[10.6.2.213,16.01,11.05,19.06,10.013,18]docosan-15-yl]methoxy]ethyl]-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecan-11-ol](/img/structure/B234833.png)

![(1R,3R)-16-(Hydroxymethyl)-13-methoxy-12-methyl-11,14-dioxo-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),12-diene-21-carbonitrile](/img/structure/B234887.png)

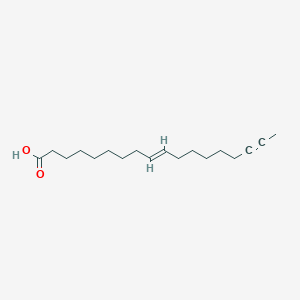

![4,8-diamino-N-[1-amino-3-(carbamoylamino)-1-oxopropan-2-yl]-2,3,5,7,9-pentahydroxynonanamide](/img/structure/B234945.png)

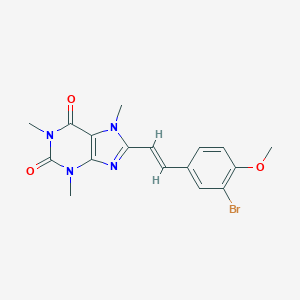

![N-[4-(acetylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B234952.png)

![2,4-dimethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B234972.png)

![[(3Z,5Z,8R,9S,10R,11R,14S,15Z,18R,20R,21Z,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[(2S)-2-(dimethylamino)propanoyl]oxy-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] (2S)-2-(dimethylamino)-3-methoxypropanoate](/img/structure/B234980.png)